2-(3-Bromo-phenoxy)-acetamidine
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Overview
Description
2-(3-Bromo-phenoxy)-acetamidine is an organic compound characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenoxy)-acetamidine typically involves the reaction of 3-bromophenol with acetamidine. One common method involves the use of 3-bromophenylboronic acid and bromoacetonitrile as starting materials . The reaction is carried out under controlled conditions, often involving palladium-catalyzed processes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-phenoxy)-acetamidine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenoxy group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Nucleophilic Substitution:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation processes, and bases such as cesium carbonate for nucleophilic substitutions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various brominated derivatives, while nucleophilic substitution can introduce a wide range of functional groups to the acetamidine moiety.
Scientific Research Applications
2-(3-Bromo-phenoxy)-acetamidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-phenoxy)-acetamidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action can include modulation of signal transduction processes and alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenoxy)-N,N-dimethylethanamine: This compound shares a similar phenoxy group with a bromine atom but differs in the presence of a dimethylethanamine moiety.
2-(3-Bromophenoxy)ethanol: Another similar compound, differing by the presence of an ethanol group instead of an acetamidine moiety.
Uniqueness
2-(3-Bromo-phenoxy)-acetamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
2-(3-bromophenoxy)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPMHXLHPNULBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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